[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
Description
Chemical Structure and Properties
[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester (CAS: 1353987-40-2) is a piperidine-derived carbamate ester. Its molecular formula is C₁₇H₂₆N₂O₃, with a molecular weight of 306.41 g/mol . The structure features:
- A piperidine ring substituted at the 3-position with a hydroxymethyl group.
- A 2-hydroxyethyl group attached to the piperidine nitrogen.
- A methyl-carbamic acid benzyl ester moiety, which confers hydrolytic sensitivity and lipophilicity.
Such compounds are often intermediates in medicinal chemistry, particularly for targeting neurological or metabolic pathways due to their esterase-sensitive carbamate groups and polar hydroxyethyl substituents .
Properties
IUPAC Name |
benzyl N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-18(12-16-8-5-9-19(13-16)10-11-20)17(21)22-14-15-6-3-2-4-7-15/h2-4,6-7,16,20H,5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWZVDHLYVWBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The most widely reported synthesis involves a four-step sequence:
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Formation of a Boc-protected piperidine intermediate
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Introduction of the hydroxethyl group
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Carbamate formation with methyl isocyanate
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Benzyl esterification
Key Reaction Steps and Conditions
Critical Analysis :
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Step 3 requires strict temperature control (-15°C) to prevent N-methylurea byproduct formation.
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Step 4 utilizes DIPEA instead of pyridine to enhance reaction rate (t₁/₂ reduced from 6h → 2h).
Alternative Pathways: Reductive Amination and Mitsunobu Coupling
Reductive Amination Approach
A two-step method bypassing Boc protection has been reported in patent literature:
Reaction Scheme
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Reductive amination : 3-Piperidinemethanamine + Glycolaldehyde → 1-(2-Hydroxyethyl)piperidine-3-methanamine (Pd/C, H₂, MeOH, 50°C)
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Simultaneous carbamate/ester formation : Methyl chloroformate + Benzyl alcohol (one-pot, 0°C)
Performance Metrics :
Advantages and Limitations
Mitsunobu Reaction for Stereochemical Control
For enantiomerically pure synthesis, the Mitsunobu reaction has been employed:
Key Components :
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DIAD (Diisopropyl azodicarboxylate)
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PPh₃
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Chiral alcohol precursors
Typical Conditions :
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Toluene, 80°C, 12h
-
ee >99% achieved using (R)-(-)-1-phenylethanol
Industrial-Scale Production Methods
Continuous Flow Reactor Optimization
Recent advances in flow chemistry have improved large-scale synthesis:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time | 8h | 22min | 95% reduction |
| Yield | 67% | 89% | +22% |
| Solvent Use | 15L/kg | 4L/kg | 73% reduction |
Key Features :
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Microfluidic mixing prevents thermal degradation of carbamate intermediates
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Real-time HPLC monitoring enables immediate parameter adjustment
Analytical Characterization and Quality Control
Structural Confirmation Techniques
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a critical reaction pathway for this compound, driven by the presence of the carbamate and benzyl ester groups.
Acidic Hydrolysis
Under acidic conditions (e.g., HCl or H₂SO₄), the benzyl ester undergoes cleavage to yield carboxylic acid derivatives. For example:
This reaction is favored at elevated temperatures (70–100°C) and results in near-quantitative yields of the acid product.
Basic Hydrolysis
In alkaline media (e.g., NaOH or KOH), saponification of the ester occurs, producing carboxylate salts:
Kinetic studies indicate pseudo-first-order behavior with a rate constant () of at 25°C.
Oxidation Reactions
The hydroxyethyl group (-CH₂CH₂OH) is susceptible to oxidation, depending on the reagents used:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄ (acidic) | Carboxylic acid | 0°C, 2 hours |
| CrO₃ | Ketone | Room temperature, 12 hours |
| O₂ (catalytic Cu) | Aldehyde | 80°C, 5 hours |
For instance, oxidation with CrO₃ in acetone selectively converts the hydroxyethyl group to a ketone without affecting the carbamate or piperidine moieties.
Substitution Reactions
The piperidine nitrogen and carbamate groups participate in nucleophilic substitutions:
Nucleophilic Attack on the Carbamate
Amines (e.g., NH₃, primary amines) displace the benzyloxy group under mild basic conditions:
This reaction is utilized to synthesize urea analogs with enhanced pharmacological profiles.
Piperidine Ring Functionalization
Electrophilic substitution on the piperidine ring occurs at the 3-position due to steric and electronic effects. For example:
Methylation proceeds with >90% yield in DMF at 60°C .
Reduction Reactions
The carbamate and ester functionalities can be reduced under specific conditions:
| Reducing Agent | Target Group | Product |
|---|---|---|
| LiAlH₄ | Carbamate | Methylamine derivative |
| NaBH₄ | Ester | Benzyl alcohol |
| H₂/Pd-C | Benzyl ester | Carboxylic acid |
Notably, LiAlH₄ reduces the carbamate to a methylamine while preserving the piperidine ring .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, with primary degradation pathways including:
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Decarboxylation of the carbamate group.
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Cleavage of the piperidine-hydroxethyl bond.
Major gaseous products include CO₂ and NH₃, identified via GC-MS .
Comparative Reactivity Table
Mechanistic Insights
-
Hydrolysis : Proceeds via a tetrahedral intermediate, stabilized by electron-withdrawing effects of the carbamate.
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Oxidation : Radical mechanisms dominate in aerobic conditions, while acid-mediated pathways favor ionic intermediates.
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Substitution : Steric hindrance at the piperidine 3-position directs electrophiles to the less hindered nitrogen site .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a drug candidate due to its structural similarity to known pharmacophores. Research indicates that derivatives of carbamic acids can exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
Neuropharmacology
Piperidine derivatives are often explored for their neuroactive properties. Studies suggest that compounds containing piperidine can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. For instance, the compound may influence acetylcholine receptors, which are crucial in cognitive function and memory.
Anticancer Activity
Recent investigations have highlighted the anticancer properties of carbamate derivatives. The compound's ability to inhibit tumor growth has been demonstrated in vitro, making it a candidate for further development in cancer therapy. Specific mechanisms may include the induction of apoptosis in cancer cells and inhibition of angiogenesis.
Antimicrobial Properties
Preliminary studies suggest that [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester may possess antimicrobial activity against certain bacterial strains. This property could be beneficial in developing new antibiotics or antimicrobial agents.
Case Studies
Several case studies have documented the applications and efficacy of similar compounds:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored a series of piperidine derivatives, revealing that modifications at the piperidine nitrogen significantly enhanced binding affinity to specific receptors involved in pain modulation.
- Case Study 2 : Research presented at the American Association for Cancer Research highlighted the anticancer effects of carbamate derivatives, including those with piperidine structures, showing promising results in inhibiting tumor cell proliferation.
Mechanism of Action
The mechanism of action of [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may participate in hydrogen bonding, while the piperidine ring can interact with hydrophobic pockets in proteins. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substituent effects, stability, and applications:
Key Findings:
Impact of Heterocyclic Ring: Piperidine vs. Substituent Position: The 3-position substitution on piperidine (vs. 4-position in the tert-butyl analog) influences steric interactions and solubility .
Ester Group Variations :
- Benzyl vs. Tert-Butyl Esters : Benzyl esters (target compound) exhibit faster hydrolysis under physiological conditions compared to tert-butyl esters, making them suitable for prodrug strategies .
- Polymeric Esters : Polyphosphazenes with benzyl esters degrade in a pH-dependent manner, releasing drugs over days, whereas small-molecule esters (like the target compound) hydrolyze within hours .
Hydroxyethyl Substituent: The 2-hydroxyethyl group enhances water solubility and hydrogen-bonding capacity, differentiating the target compound from analogs with non-polar substituents (e.g., cyclopropyl) .
Synthetic Accessibility :
- Compounds like the target are synthesized via modular routes (e.g., reductive amination followed by carbamate coupling), whereas polymeric analogs require more complex polymerization steps .
Research Implications
- Drug Delivery : The hydrolytic lability of the benzyl ester in the target compound makes it a candidate for enzyme-triggered prodrugs , particularly in acidic environments (e.g., tumor tissues) .
- Structure-Activity Relationships (SAR) : The hydroxyethyl-piperidine scaffold is understudied compared to pyrrolidine derivatives, warranting further exploration for CNS or anti-inflammatory targets .
Biological Activity
[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester, often referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structure that may interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . Its structure is characterized by the presence of a piperidine ring, a carbamic acid moiety, and a benzyl ester group. The hydroxyl group on the ethyl chain enhances its solubility and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may function as an agonist or antagonist, influencing several signaling pathways. Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are crucial for cognitive functions and mood regulation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that piperidine analogs could effectively inhibit the IKKβ pathway, which is often dysregulated in cancer .
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Piperidine Derivative A | Lung Cancer | IKKβ Inhibition | |
| Piperidine Derivative B | Breast Cancer | Apoptosis Induction |
Neuroprotective Effects
Piperidine derivatives have also been investigated for their neuroprotective effects. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Case Studies
- Neurodegenerative Disease Models : In a study involving mouse models of Alzheimer's disease, a piperidine derivative demonstrated significant improvements in cognitive function compared to control groups. The compound's ability to inhibit AChE was linked to enhanced memory performance .
- Cancer Cell Line Studies : A series of experiments conducted on FaDu hypopharyngeal tumor cells showed that specific piperidine derivatives could reduce cell viability significantly through mechanisms involving apoptosis and cell cycle arrest .
Safety and Toxicity
While the biological activities are promising, safety profiles must be established through rigorous testing. Preliminary toxicity assessments indicate moderate safety margins; however, comprehensive toxicological studies are necessary to evaluate long-term effects and potential side effects in vivo .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester with high purity?
- Methodology : A two-step approach is recommended:
Alkylation of the piperidine core : Use 1-bromo-2-methoxyethane or similar alkylating agents under mild conditions (room temperature, 24-hour stirring) to introduce the hydroxyethyl group. This method, adapted from indolylpiperidine synthesis, achieves ~98% yield when using equimolar ratios of reactants .
Benzyl ester formation : Employ 2-benzyloxypyridine as a benzylating agent under anhydrous conditions at low temperatures to protect the carbamic acid group. This minimizes side reactions and improves regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water ensures >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : Use - and -NMR to confirm the piperidine backbone, hydroxyethyl substituent, and benzyl ester. Key signals include:
- Piperidine protons: δ 2.5–3.5 ppm (multiplet).
- Benzyl ester aromatic protons: δ 7.2–7.4 ppm (multiplet).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Experimental Variables :
- Purity thresholds : Impurities >2% (e.g., epimers or hydrolysis byproducts) can skew bioactivity results. Use chiral HPLC (Chiralpak AD-H column) to isolate stereoisomers .
- Assay conditions : Compare IC values under standardized pH (7.4 vs. 6.5) and temperature (25°C vs. 37°C). For example, ester hydrolysis accelerates at physiological temperatures, altering ligand-receptor interactions .
- Data Harmonization : Apply multivariate analysis (e.g., PCA) to datasets, controlling for solvent (DMSO vs. saline) and cell line variability.
Q. What strategies improve the metabolic stability of the benzyl ester moiety in vivo?
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF) on the benzyl ring to slow esterase-mediated hydrolysis.
- Replace the ester with a carbamate prodrug, as seen in analogous piperidine derivatives, to enhance plasma half-life .
- In Silico Modeling : Use molecular dynamics simulations (AMBER force field) to predict hydrolysis rates based on solvent accessibility of the ester bond.
Q. How can computational methods predict the binding affinity of this compound to neurological targets (e.g., acetylcholinesterase)?
- Docking Studies :
- Prepare the protein structure (PDB ID: 4EY7) using AutoDock Vina.
- Parameterize the ligand with GAFF2 and assign charges via AM1-BCC.
- Validate predictions with SPR (surface plasmon resonance) binding assays (KD < 10 µM indicates high affinity) .
- Free Energy Calculations : Apply MM-GBSA to estimate ΔG, accounting for solvation effects and entropy changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
